(1S,2R,4Ar,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
The compound (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-{[(2R,3S,4R,5S)-3-{[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-4,5-dihydroxyoxan-2-yl]oxy}-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with multiple hydroxyl groups and a carboxylic acid functional group. This compound is characterized by its intricate structure, which includes several chiral centers and multiple rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core structure and the subsequent addition of various functional groups. Common synthetic routes may include:
Formation of the core structure: This step often involves cyclization reactions to form the polycyclic core.
Functional group addition: Hydroxyl groups and other functional groups are added through various reactions such as hydroxylation and esterification.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
The compound is used as a model molecule in studies of complex organic synthesis and reaction mechanisms.
Biology
It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine
Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-{[(2R,3S,4R,5S)-3-{[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-4,5-dihydroxyoxan-2-yl]oxy}-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid analogs: These compounds have similar structures but with slight variations in functional groups or stereochemistry.
Other polycyclic compounds: Compounds with similar polycyclic structures but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties.
Properties
Molecular Formula |
C47H76O17 |
---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57)/t21-,22-,24+,25+,26?,27?,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44+,45+,46+,47-/m1/s1 |
InChI Key |
KWHRIYSRPSARCX-FKOHQUDQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CC[C@]3(C(=CCC4[C@@]3(CCC5[C@]4(CC[C@H](C5(C)C)O[C@@H]6[C@H]([C@@H]([C@H](CO6)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)C)O)O)O)C)C)[C@H]2[C@@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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